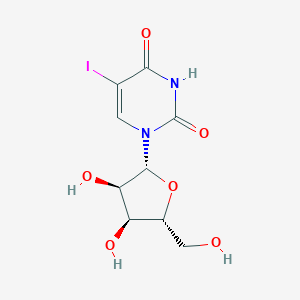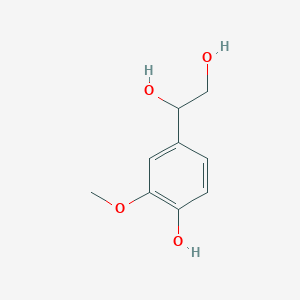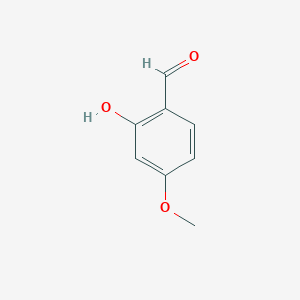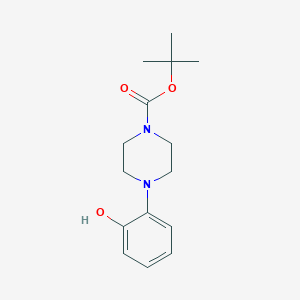
5-Iodouridina
Descripción general
Descripción
5-Iodouridina es un análogo de nucleósido de pirimidina, específicamente un derivado de uridina, donde un átomo de yodo se sustituye en la posición 5 del anillo de uracilo. Este compuesto es conocido por sus significativas actividades biológicas, incluyendo su función como agente antitumoral y antiviral .
Aplicaciones Científicas De Investigación
5-Iodouridina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Sirve como herramienta para estudiar las interacciones y modificaciones de los ácidos nucleicos.
Medicina: this compound exhibe actividades antivirales y antitumorales, lo que la convierte en una candidata para aplicaciones terapéuticas
Industria: Se utiliza en la producción de varios reactivos bioquímicos y como agente catalítico.
Mecanismo De Acción
El mecanismo de acción de 5-Iodouridina involucra su incorporación en ácidos nucleicos, donde puede inhibir la síntesis de ADN e inducir la apoptosis en las células cancerosas . Actúa sustituyendo la timidina en el ADN viral, inhibiendo así la replicación viral . Este mecanismo es similar al de otros análogos de nucleósidos, donde la incorporación del nucleósido modificado interrumpe los procesos celulares normales.
Compuestos similares:
- 5-Iodo-2′-desoxiuridina
- 5-Iodocitidina
- 5-Iodouracilo
- 5-Bromouridina
- Idoxuridina
Comparación: this compound es única debido a su sustitución específica en la posición 5, lo que confiere actividades biológicas distintas. En comparación con 5-Iodo-2′-desoxiuridina e Idoxuridina, this compound ha mostrado mayor eficacia en ciertas aplicaciones, como el entrecruzamiento fotoquímico de complejos nucleoproteicos . Su capacidad para inhibir selectivamente la síntesis de ADN e inducir la apoptosis la convierte en un compuesto valioso en la investigación del cáncer .
Análisis Bioquímico
Biochemical Properties
5-Iodouridine is readily incorporated into the DNA of various microorganisms . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions. For instance, it has been shown to enhance the effect of gamma irradiation in hamster cells .
Cellular Effects
5-Iodouridine has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit viral DNA synthesis, thereby acting as an antiviral agent .
Molecular Mechanism
The mechanism of action of 5-Iodouridine involves its incorporation into viral DNA, inhibiting the proper functioning of thymidylate phosphorylase and viral DNA polymerases . This leads to the production of faulty DNA, resulting in a pseudostructure that cannot infect or destroy tissue .
Temporal Effects in Laboratory Settings
Over time, the effects of 5-Iodouridine can change in laboratory settings. For instance, it has been shown that 5-Iodouridine can crosslink in 75–95% yield to Tyr85 of the coat protein upon irradiation of the complex at 325 nm .
Metabolic Pathways
5-Iodouridine is involved in active pyrimidine metabolism . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5-Iodouridina típicamente involucra la yodación de uridina. Un método eficiente incluye el tratamiento de la sal de sodio de 2′-desoxi-3′, 5′-bis-O-(terc-butildimetilsilil)-5-yodouridina con n-butillitio (n-BuLi), seguido de reacción con diversos electrófilos . Este método asegura una litiación regioselectiva en la posición 5, lo que lleva a la formación de 2′-desoxiuridinas 5-sustituidas.
Métodos de producción industrial: La producción industrial de this compound puede involucrar procesos de yodación a gran escala, asegurando alta pureza y rendimiento. Las condiciones de reacción se optimizan para mantener la estabilidad del compuesto y evitar la degradación durante la síntesis y el almacenamiento .
Análisis De Reacciones Químicas
Tipos de reacciones: 5-Iodouridina sufre varias reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de yodo en la posición 5 se puede sustituir por otros grupos utilizando reactivos apropiados.
Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales unidos al anillo de uracilo.
Reactivos y condiciones comunes:
Sustitución: Reactivos como n-BuLi y diversos electrófilos se utilizan comúnmente.
Oxidación/Reducción: Se pueden emplear agentes oxidantes y reductores estándar bajo condiciones controladas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de uridina 5-sustituidos, que se pueden utilizar posteriormente en diferentes aplicaciones .
Comparación Con Compuestos Similares
- 5-Iodo-2′-deoxyuridine
- 5-Iodocytosine
- 5-Iodouracil
- 5-Bromouridine
- Idoxuridine
Comparison: 5-Iodouridine is unique due to its specific substitution at the 5-position, which imparts distinct biological activities. Compared to 5-Iodo-2′-deoxyuridine and Idoxuridine, 5-Iodouridine has shown higher efficacy in certain applications, such as photocrosslinking of nucleoprotein complexes . Its ability to selectively inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research .
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSLVDIXBGWPIS-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-99-3 | |
| Record name | 5-Iodouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-iodouridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-IODOURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZK4KVC76P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 5-Iodouridine show selectivity towards specific cells or systems?
A2: Research indicates that 5-Iodouridine can exhibit some degree of selectivity. For instance, it has shown potent inhibitory activity against herpes simplex virus type 1 (HSV-1) replication, potentially by interfering with viral DNA synthesis. [] Furthermore, it has been investigated for its potential to target cells expressing the herpes simplex virus type-1 thymidine kinase (HSV1-tk), which could have implications for gene therapy and cancer treatment. []
Q2: What is the molecular formula and weight of 5-Iodouridine?
A2: The molecular formula of 5-Iodouridine is C9H11IN2O6, and its molecular weight is 382.1 g/mol.
Q3: Is there any spectroscopic data available for 5-Iodouridine?
A4: While the provided research doesn't delve deep into detailed spectroscopic analyses, it does highlight that 5-Iodouracil, the nucleobase component of 5-Iodouridine, exhibits strong absorption at longer wavelengths compared to other halogenated uracils like 5-bromouracil. This characteristic makes it a superior chromophore for photo-crosslinking experiments. []
Q4: Has the stability of 5-Iodouridine been investigated under various conditions?
A5: Research suggests that the stability of 5-Iodouridine can be influenced by factors like pH and exposure to radiation. For example, one study observed that the cytotoxic effects of gamma-irradiated 5-Iodouridine solutions were significantly enhanced at acidic pH values. [] This finding suggests potential instability or degradation of the compound under acidic conditions, leading to the formation of reactive species.
Q5: Have computational methods been employed to study 5-Iodouridine?
A7: While detailed computational studies are not presented in the provided research, one study utilized docking and energy minimization techniques to investigate the interaction of a 5-Iodouridine derivative, 2′-Deoxy-5-(isothiazol-5-yl)uridine, with the active site of HSV-1 thymidine kinase. [] This approach provides valuable insights into the binding mode and potential inhibitory mechanisms of 5-Iodouridine analogs.
Q6: How do structural modifications of 5-Iodouridine influence its biological activity?
A8: Extensive research highlights the impact of structural modifications on the activity of 5-Iodouridine analogs. For instance, a study investigating 3'-azido analogues of pyrimidine deoxyribonucleosides against HIV-1 found that the 5-bromo and 5-iodo derivatives exhibited significant antiviral activity, while other 5-substituents led to reduced potency. [, ] These findings suggest that the size and electronegativity of the 5-substituent play crucial roles in determining antiviral activity.
Q7: Are there any specific formulation strategies for 5-Iodouridine or its analogs?
A9: One study explored administering 5-Iododeoxyuridine-I-131 as an oil emulsion instead of an aqueous solution, leading to enhanced incorporation of the iodouracil moiety into tumor DNA in rats. [, ] This finding highlights how formulation strategies can impact the biodistribution and efficacy of 5-Iodouridine analogs.
Q8: What is known about the ADME (absorption, distribution, metabolism, excretion) of 5-Iodouridine?
A10: While the provided research doesn't delve into detailed PK/PD studies, one investigation explored the effect of administering 5-Iododeoxyuridine-I-131 in different formulations on its tissue distribution in rats and mice. [, ] This study provides valuable insights into how formulation can influence the biodistribution of 5-Iodouridine analogs.
Q9: What are the key findings from in vitro and in vivo studies on 5-Iodouridine and its analogs?
A9: Research highlights the efficacy of 5-Iodouridine and its analogs in various experimental settings. For example:
- Antiviral Activity: Studies demonstrate that 5-Iodouridine analogs, particularly 3'-azido derivatives, exhibit potent inhibitory activity against retroviruses like HIV-1 and M-MuLV. [, , , ]
- Tumor Targeting: Investigations utilizing radiolabeled 5-Iododeoxyuridine-I-131 demonstrated its ability to accumulate in tumor tissue in animal models, highlighting its potential for tumor imaging and therapy. [, ]
- Photo-crosslinking: 5-Iodouridine has proven to be a valuable tool in photo-crosslinking studies, enabling researchers to probe RNA-protein interactions and map binding interfaces in complexes like the telomerase ribonucleoprotein. [, ]
Q10: What is known about the potential toxicity of 5-Iodouridine?
A13: While not extensively discussed, one study found that 2′,5′-anhydro-3′-azido-3′-deoxythymidine, a 2,5'-anhydro analogue of AZT, exhibited significantly reduced cytotoxicity compared to AZT itself, suggesting potential for improved safety profiles with certain structural modifications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)

